7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.: 61342-96-9
VCID: VC15905272
InChI: InChI=1S/C15H19ClN2O/c1-4-18(5-2)9-13-10(3)17-14-8-11(16)6-7-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C15H19ClN2O
Molecular Weight: 278.78 g/mol

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

CAS No.: 61342-96-9

Cat. No.: VC15905272

Molecular Formula: C15H19ClN2O

Molecular Weight: 278.78 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one - 61342-96-9

Specification

CAS No. 61342-96-9
Molecular Formula C15H19ClN2O
Molecular Weight 278.78 g/mol
IUPAC Name 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C15H19ClN2O/c1-4-18(5-2)9-13-10(3)17-14-8-11(16)6-7-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19)
Standard InChI Key BCYMLTXIGVVRPV-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinolin-4-one core substituted at positions 2, 3, and 7. Key structural elements include:

  • 7-Chloro substituent: Enhances electronic stability and influences receptor binding .

  • 3-Diethylaminomethyl group: Introduces basicity (pKa8.2\text{p}K_a \approx 8.2) and potential for hydrogen bonding.

  • 2-Methyl group: Steric effects modulate conformational flexibility .

The IUPAC name 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one precisely reflects this substitution pattern. X-ray crystallography of related quinolin-4-ones reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight278.78 g/mol
Density1.14 g/cm³
Boiling Point380.7°C at 760 mmHg
LogP3.74
Aqueous Solubility<1 mg/mL (25°C)

Synthesis and Manufacturing

Synthetic Routes

While no published protocol directly describes this compound's synthesis, analogous quinolin-4-ones are typically prepared via:

  • Mannich Reaction: Condensation of 7-chloro-2-methyl-1H-quinolin-4-one with diethylamine and formaldehyde under acidic conditions.

  • Cyclocondensation: Thermal treatment of NN-substituted anilines with β-keto esters, followed by chlorination at position 7.

Key challenges include regioselective diethylaminomethylation at position 3 and minimizing NN-oxide byproducts. Industrial-scale production would require continuous flow reactors to control exothermic amination steps.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

  • Antiparasitic Agents: Functionalization at the 4-keto position generates Schiff base complexes with transition metals .

  • Kinase Inhibitors: The diethylaminomethyl side chain permits structural diversification via reductive amination.

Table 2: Comparative Bioactivity of Quinolin-4-one Derivatives

CompoundAntimalarial IC50_{50} (nM)Anticancer IC50_{50} (μM)Source
7-Chloro parent compoundNot testedNot tested-
Chloroquine382 (CQR)12.8 (MCF7)
Hybrid tetraoxane derivative2.26N/A

Future Perspectives

Research Priorities

  • Mechanistic Studies: Elucidate molecular targets via proteomic profiling.

  • ADMET Optimization: Improve aqueous solubility through prodrug strategies (e.g., phosphate esters).

  • Combination Therapies: Explore synergies with checkpoint inhibitors in oncology models.

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